MFCD06640582
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Overview
Description
MFCD06640582 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06640582 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form the final product. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors and continuous flow processes to enhance efficiency and reduce production costs. The industrial production methods also incorporate purification techniques, such as crystallization and chromatography, to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
MFCD06640582 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD06640582 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its therapeutic potential, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.
Industry: this compound is utilized in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD06640582 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular functions, such as gene expression, signal transduction, and metabolic processes. The precise molecular targets and pathways involved depend on the specific application and context of use.
Properties
IUPAC Name |
(2Z)-2-cyano-2-[3-(4-methylphenyl)-5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-18-12-14-22(15-13-18)30-26(32)24(16-20-9-7-6-8-19(20)2)33-27(30)23(17-28)25(31)29-21-10-4-3-5-11-21/h3-15,24H,16H2,1-2H3,(H,29,31)/b27-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJUMUKSVXJTMQ-VYIQYICTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=CC=C3)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=CC=C3)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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